molecular formula C14H12O3S B13853945 (2-ethynylnaphthalen-1-yl)methyl methanesulfonate

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate

Cat. No.: B13853945
M. Wt: 260.31 g/mol
InChI Key: LNTKQKNYHHLEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is an organic compound that features a naphthalene ring substituted with an ethynyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-ethynylnaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the ethynyl group would produce a carbonyl compound .

Scientific Research Applications

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of both the ethynyl and methanesulfonate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

(2-ethynylnaphthalen-1-yl)methyl methanesulfonate

InChI

InChI=1S/C14H12O3S/c1-3-11-8-9-12-6-4-5-7-13(12)14(11)10-17-18(2,15)16/h1,4-9H,10H2,2H3

InChI Key

LNTKQKNYHHLEMK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.